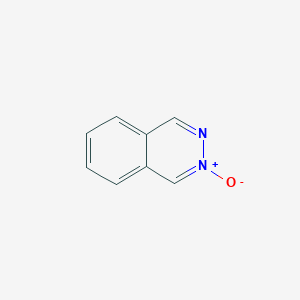
Phthalazine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazine 2-oxide is a heterocyclic organic compound derived from phthalazine, which is a bicyclic structure consisting of a benzene ring fused with a pyridazine ring The addition of an oxygen atom to the nitrogen in the phthalazine ring forms the N-oxide derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phthalazine 2-oxide can be synthesized through the oxidation of phthalazine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically involves the use of a solvent like acetic acid and is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration of oxidizing agents, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Phthalazine 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to phthalazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst like palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher-order N-oxides.
Reduction: Phthalazine.
Substitution: Various substituted phthalazine derivatives.
Aplicaciones Científicas De Investigación
Phthalazine 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of Phthalazine 2-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. This interaction can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Phthalazine 2-oxide can be compared with other similar compounds, such as:
Phenazine N-oxide: Another N-oxide derivative with significant biological activity.
Quinoxaline N-oxide: Known for its antimicrobial properties.
Cinnoline N-oxide: Studied for its potential use in pharmaceuticals.
Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
18636-89-0 |
|---|---|
Fórmula molecular |
C16H8Br2N2O2 |
Peso molecular |
0 |
Sinónimos |
PHTHALAZINE-2-OXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








